molecular formula C9H10ClF2NO B3024457 6,8-Difluoro-chroman-4-ylamine hydrochloride CAS No. 1187928-83-1

6,8-Difluoro-chroman-4-ylamine hydrochloride

Cat. No. B3024457
CAS RN: 1187928-83-1
M. Wt: 221.63 g/mol
InChI Key: CRNZONGLYNSZNW-UHFFFAOYSA-N
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Description

The compound "6,8-Difluoro-chroman-4-ylamine hydrochloride" is not directly mentioned in the provided papers, but it is related to the chromone derivatives and polyfluoroalkyl-substituted chromones discussed. Chromones are a class of compounds that are known for their diverse biological activities and potential use in drug discovery. They serve as structural scaffolds for various synthetic modifications, which can lead to the development of compounds with specific properties and activities .

Synthesis Analysis

The synthesis of chromone derivatives, including those with polyfluoroalkyl groups, has been explored in the literature. For instance, a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives has been developed, which involves palladium-mediated reactions such as Stille, Heck, Suzuki, and Sonogashira couplings. These reactions exhibit excellent regioselectivity and yield a variety of substituted chromones . Additionally, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine free base have been shown to proceed via nucleophilic addition, ring opening, and cyclization to yield novel isoxazole and chromone derivatives .

Molecular Structure Analysis

The molecular structure of chromone derivatives is characterized by the presence of a chromone core, which can be further substituted at various positions to alter its properties. In the context of "6,8-Difluoro-chroman-4-ylamine hydrochloride," the presence of difluoro groups at the 6 and 8 positions would likely influence the electronic distribution and reactivity of the molecule. The chroman-4-ylamine moiety suggests an amine group attached to the fourth position of the chromone ring, which could be a site for further reactions or interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of chromone derivatives can be quite diverse, depending on the substituents present. For example, the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine can lead to different products based on the reaction conditions and the specific substituents involved. These reactions can result in the formation of isoxazole oximes or salicyloylisoxazoles, among other products . The presence of fluorine atoms can also affect the reactivity, as fluorine is highly electronegative and can influence the acidity and stability of intermediates during reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives, including those with polyfluoroalkyl groups, are largely determined by their molecular structure. The introduction of fluorine atoms can significantly alter properties such as lipophilicity, boiling and melting points, and chemical stability. Fluorinated compounds often exhibit increased metabolic stability and can have improved pharmacokinetic profiles, which is beneficial for drug development . The specific properties of "6,8-Difluoro-chroman-4-ylamine hydrochloride" would need to be determined experimentally, but its structure suggests it may possess unique characteristics suitable for further exploration in medicinal chemistry.

Safety and Hazards

The safety information for 6,8-Difluoro-chroman-4-ylamine hydrochloride can be found in its Material Safety Data Sheet (MSDS) . It’s important to avoid breathing in the dust, mist, gas, or vapors of this compound . Contact with skin and eyes should also be avoided . Personal protective equipment should be worn when handling this compound, including chemical impermeable gloves . Adequate ventilation is necessary when working with this compound , and all sources of ignition should be removed .

properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNZONGLYNSZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695754
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911826-06-7
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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